molecular formula C18H16O4 B600119 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester CAS No. 151705-85-0

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester

Cat. No. B600119
CAS RN: 151705-85-0
M. Wt: 296.322
InChI Key: FKRRGIZBYWZEHY-UHFFFAOYSA-N
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Description

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester, also known as MANE, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MANE is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is not fully understood. However, studies have shown that 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties and can scavenge free radicals. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One advantage of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is its versatility. It can be synthesized using different methods and can be used as a building block for the synthesis of novel molecules. Another advantage is its low toxicity profile, which makes it a promising candidate for biomedical research. However, one limitation of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester. One direction is the further exploration of its anti-inflammatory and anti-cancer properties. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can be used as a starting point for the synthesis of novel drug molecules with improved efficacy and reduced toxicity. Another direction is the study of its potential use as a plasticizer in biodegradable polymers. 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can also be used as a monomer for the synthesis of polymers with unique properties, such as shape memory polymers. Further studies are needed to fully understand the mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester and its potential applications in various fields.

Synthesis Methods

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester can be synthesized using different methods, including the esterification of 6-hydroxy-2-naphthoic acid with 2-methylacrylic acid. The reaction is catalyzed by acid and yields 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester as a white solid. Another method involves the reaction of 2-methylacrylic acid with 6-hydroxy-2-naphthoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester.

Scientific Research Applications

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of novel drug molecules. In material science, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been used as a monomer for the synthesis of polymers with unique properties. In environmental science, 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has been studied for its potential use as a biodegradable plasticizer.

properties

CAS RN

151705-85-0

Product Name

2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester

Molecular Formula

C18H16O4

Molecular Weight

296.322

IUPAC Name

[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3

InChI Key

FKRRGIZBYWZEHY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C

Origin of Product

United States

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